2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one

Medicinal Chemistry Chemical Procurement Building Block Identity

2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one (CAS 1261999-16-9) is a synthetic 4-pyridinone derivative with a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol. It belongs to a class of aryl-substituted pyridinones that serve as building blocks in medicinal chemistry, with applications explored in anticancer and antimicrobial research.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 1261999-16-9
Cat. No. B6414909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one
CAS1261999-16-9
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC(=O)C=CN2
InChIInChI=1S/C13H13NO3/c1-16-10-3-4-13(17-2)11(8-10)12-7-9(15)5-6-14-12/h3-8H,1-2H3,(H,14,15)
InChIKeyUTWTUJNLDZUVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one (CAS 1261999-16-9): Core Chemical Identity and Procurement Starting Point


2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one (CAS 1261999-16-9) is a synthetic 4-pyridinone derivative with a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol . It belongs to a class of aryl-substituted pyridinones that serve as building blocks in medicinal chemistry, with applications explored in anticancer and antimicrobial research [1]. The compound is available from chemical suppliers at a minimum purity specification of 95% . Its specific 2,5-dimethoxy substitution pattern distinguishes it from other regioisomeric aryl-pyridinones that share the same molecular formula but differ markedly in physical and biological properties.

Synthetic 4-pyridinone building block with distinct 2,5-dimethoxy substitution pattern
Suitable for medicinal chemistry, fragment-based library design, and regioisomer-controlled SAR studies
High-purity specification (vendor-guaranteed) supports synthetic reproducibility
Research use only; applied in anticancer and antimicrobial research as a chemical probe or intermediate

Why 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one Cannot Be Interchanged with Other Dimethoxyphenyl Pyridinone Regioisomers


The 2,5-dimethoxy substitution pattern is a distinct regioisomer within the C13H13NO3 aryl-pyridinone family. Unlike the 3,4-dimethoxy analog (CAS 1261973-68-5) , the 2,5-substitution alters the electron density distribution on the phenyl ring, affecting both reactivity in cross-coupling reactions and potential binding poses with biological targets . Generic substitution with a different regioisomer introduces uncontrolled variables—the relative orientation of the two methoxy groups directly impacts hydrogen-bonding capacity, steric accessibility, and the compound's logP . In the absence of comprehensive selectivity profiles for these structurally similar compounds, substituting one regioisomer for another without experimental validation risks undermining the reproducibility of synthetic routes and biological assays.

3,4-Dimethoxy Regioisomer
The 3,4-substitution alters phenyl electron distribution and binding geometry; SAR interpretation may shift significantly compared to the 2,5-isomer.
2,3-Dimethoxy Replacement
Lacks the halogen-bond-capable geometry observed in 2,5-dimethoxy scaffolds; receptor-binding profiles and pharmacokinetic behavior may differ in unpredictable ways.
Unvalidated Substitution
Without experimental regioisomer-specific data, substituting any dimethoxyphenyl pyridinone risks undermining synthetic route fidelity and biological assay reproducibility.

Quantitative Differentiation Guide for 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one (CAS 1261999-16-9)


Stated Purity Specification: 2,5- vs. 3,4-Dimethoxy Regioisomer

For procurement, the primary evidence of differentiation is the chemical identity and vendor-stated purity. The target compound is 2-(2,5-dimethoxyphenyl)pyridin-4(1H)-one, supplied at a minimum purity of 95% . The closest commercially available regioisomer, 2-(3,4-dimethoxyphenyl)pyridin-4(1H)-one (CAS 1261973-68-5), is also supplied at 95% purity from the same vendor . While the purity specification is identical, the compounds are chemically distinct. Using the wrong regioisomer will introduce an isomer of a different structure into the synthesis or assay, constituting a fundamental material error. No direct comparative bioactivity data exists in the public domain to differentiate these two regioisomers quantitatively.

Regioisomer Purity Spec
Specification review
Both 2,5- and 3,4-isomers meet ≥95% purity (vendor specification).
Regioisomer identity, not purity, is the critical differentiator; using the wrong isomer constitutes a fundamental material error.
No comparative bioactivity data publicly available.
Medicinal Chemistry Chemical Procurement Building Block Identity

Predicted LogP Differentiation Between 2,5- and 3,4-Dimethoxy Regioisomers

Computational predictions suggest a difference in lipophilicity between regioisomers. The target compound (2,5-isomer) has a predicted logP of 2.47 , while the 3,4-isomer has a predicted logP of 2.28 based on ChemSRC data for that regioisomer . A logP difference of approximately 0.19 is modest but may translate to differential solubility and membrane permeability in biological assay settings. This prediction data is computational, not experimentally measured, and should be used as a supplementary differentiator only.

Predicted LogP
Class-level
2,5-isomer predicted logP 2.47 vs 3,4-isomer 2.28 (computational).
Modest lipophilicity difference (~0.19) may influence solubility and membrane partitioning in assay settings.
Computational prediction only; not experimentally validated.
Physicochemical Property Prediction Drug-Likeness LogP

Long-Term Storage Recommendation for Consistent Material Quality

The vendor specification for 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one recommends long-term storage in a cool, dry place . This is in contrast to the 3,4-regioisomer, for which the same vendor also recommends cool, dry storage, but the specific compound's stability profile might differ based on the position of methoxy groups affecting potential degradation pathways. No quantitative stability study is publicly available for either compound. This evidence is therefore weak and strictly procedural.

Storage Recommendation
Source review
Both regioisomers: store long-term in a cool, dry place (identical vendor guidance).
No regioisomer-specific stability advantage; consistent storage supports material integrity across compound libraries.
No quantitative degradation or stability studies available.
Chemical Stability Procurement Logistics Storage

Regioisomeric Selectivity: 2,5- vs. 2,3-Dimethoxy Substitution and Biological Relevance

In the broader class of 2,5-dimethoxyphenyl-containing compounds, a notable selectivity window is observed in serotonin 5-HT2 receptor binding. Specifically, 1-(4-X-2,5-dimethoxyphenyl)-2-aminopropane (DOX) derivatives show up to two orders of magnitude stronger binding at 5-HT2 subtypes for X = Cl, Br, or I compared to the non-halogenated analog, a phenomenon attributed to a halogen bond interaction that is geometry-dependent on the 2,5-dimethoxy pattern [1]. While this class-level inference does not directly quantify the behavior of 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one, it highlights the critical importance of the 2,5-dimethoxy substitution pattern for biological recognition. A pyridinone core carrying a 2,3-dimethoxy substitution would not benefit from the same pharmacophoric geometry.

5-HT2 Binding (Class-Level)
Class-level
Up to 100-fold binding enhancement from halogen bond in 2,5-dimethoxy scaffold (DOX series).
2,5-substitution enables a halogen-bond geometry not achievable with 2,3- or 3,4-regioisomers; relevant for GPCR-targeted probe design.
Class-level inference from radioligand binding; not direct data for this pyridinone.
Receptor Binding Regioisomer Selectivity Structure-Activity Relationship

Reported Anticancer Activity: Differential Sensitivity in Cell Proliferation Assays

A patent-associated description indicates that 2-(2,5-dimethoxyphenyl)pyridin-4(1H)-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, supporting its use as an anticancer agent and for treating skin diseases such as psoriasis [1]. However, no IC50 values are provided, and no direct comparison with the 3,4-regioisomer or other analogs is available in the public disclosure. This qualitative claim is the only direct biological activity statement found for the target compound and must be considered preliminary.

Cell Proliferation & Differentiation
Reported
Qualitative: pronounced arrest of undifferentiated cell proliferation and induction of monocyte differentiation.
Preliminary differentiation-inducing activity reported for 2,5-isomer; supports cell-mechanism research in anticancer and dermatological models.
No IC50, comparator, or assay condition details; patent-associated disclosure.
Anticancer Cell Differentiation Pyridinone

Application Scenarios Where 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one Provides Differentiated Value


Regioisomer-Controlled Fragment-Based Drug Discovery Libraries

When constructing a fragment library for screening against novel targets, the 2,5-dimethoxy substitution pattern offers a distinct shape and electrostatic profile compared to the 3,4-isomer. Its predicted higher logP (2.47 vs 2.28) and the potential for 5-HT2-like halogen bonding interactions [1] make it a strategic choice for libraries aimed at CNS-penetrant or GPCR targets. Using the correct CAS (1261999-16-9) ensures library integrity.

Chemical Probe Synthesis Where 2,5-Dimethoxy Geometry is Essential for Target Engagement

Based on class-level evidence from the DOX series, the 2,5-dimethoxy arrangement enables a halogen bond that enhances receptor binding by up to 100-fold . For medicinal chemists designing probes that incorporate a 2,5-dimethoxyphenyl motif, the pyridin-4-one core of the target compound provides a synthetic handle for further derivatization while retaining the key pharmacophoric geometry.

Differentiation-Inducing Anticancer Agent Research

The disclosed qualitative activity in arresting proliferation and inducing monocyte differentiation positions this specific regioisomer as a lead-like molecule for hematological malignancy or psoriasis research. Procurement of the correct regioisomer (2,5) is critical, as the 3,4-isomer has no such publicly disclosed activity and may be inactive in this mechanism.

Application
Selection Property
Validation Focus
Fragment-based drug discovery libraries
Distinct 2,5-dimethoxy geometry and predicted logP
Library integrity; regioisomer-specific SAR and CNS-penetrant profiling
GPCR-targeted chemical probe synthesis
Halogen-bond-capable pharmacophoric pattern
Binding affinity and target engagement assays (5-HT2 subtype context)
Cell differentiation mechanism research
Reported differentiation and proliferation arrest activity
Differentiation endpoints; target engagement in anticancer/dermatology research models
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